molecular formula C19H20F3N3O2 B3003130 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1706311-59-2

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B3003130
CAS No.: 1706311-59-2
M. Wt: 379.383
InChI Key: UAWUJSXITFCNHQ-UHFFFAOYSA-N
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Description

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone (CAS 1706311-59-2) is a chemical compound with the molecular formula C19H20F3N3O2 and a molecular weight of 379.38 g/mol . This structurally complex molecule features a 1,2,4-oxadiazole heterocycle substituted with a cyclopropyl group, linked via a methylene bridge to a piperidine ring which is in turn functionalized with a 3-(trifluoromethyl)benzoyl group . The inclusion of the trifluoromethyl group is a common strategy in medicinal chemistry to influence the compound's metabolic stability, lipophilicity, and overall bioavailability. While the specific biological activity and mechanism of action for this exact compound require further research, its structure suggests potential as a valuable scaffold in drug discovery efforts. It is of significant interest for researchers in the fields of medicinal chemistry and chemical biology, particularly for the synthesis and development of novel pharmacologically active molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c20-19(21,22)15-5-1-4-14(10-15)18(26)25-8-2-3-12(11-25)9-16-23-17(24-27-16)13-6-7-13/h1,4-5,10,12-13H,2-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWUJSXITFCNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of collagen, which is the natural ligand for DDR1, can affect the efficacy of the compound. Additionally, factors such as pH and temperature could potentially influence the stability and activity of the compound.

Biological Activity

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer and fibrotic diseases. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O4C_{21}H_{23}N_{3}O_{4}, with a molecular weight of 381.432 g/mol. The structure includes several functional groups: a cyclopropyl group, a 1,2,4-oxadiazole ring, a piperidine ring, and a trifluoromethyl-substituted phenyl group. These structural features contribute to its biological activity.

The primary target of this compound is Discoidin Domain Receptor 1 (DDR1) . The compound inhibits the phosphorylation of DDR1, which plays a crucial role in various cellular processes such as:

  • Cell Growth : Inhibition of DDR1 can lead to reduced cell proliferation.
  • Cell Migration : Modulating DDR1 activity affects cellular movement, which is critical in cancer metastasis.
  • Extracellular Matrix Remodeling : DDR1 is involved in the remodeling processes that are often dysregulated in fibrotic diseases.

Pharmacokinetics

The compound demonstrates favorable pharmacokinetic properties, including good absorption and distribution in biological systems. Its selectivity towards kinases indicates a clean safety profile in vitro, making it a promising candidate for further therapeutic exploration.

Anticancer Activity

Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown high potency against various cancer cell lines. For example, it demonstrated over 80% inhibition against breast cancer (T-47D) and melanoma (SK-MEL-5) cell lines .
Cell Line% Inhibition
T-47D (Breast)90.47%
SK-MEL-5 (Melanoma)84.32%
MDA-MB-468 (Breast)84.83%

Effects on Fibrosis

In animal models of Alport Syndrome , the compound has been shown to prevent renal fibrosis and maintain renal function by inhibiting DDR1 activity. This suggests potential therapeutic applications in treating fibrotic diseases .

Case Studies

Several studies have highlighted the effectiveness of oxadiazole derivatives:

  • Antiproliferative Effects : A study evaluated various oxadiazole derivatives against a panel of 58 cancer cell lines. The compound exhibited sub-micromolar IC50 values against prostate and colon cancer cell lines .
  • Molecular Docking Studies : Molecular docking studies indicated that the compound binds effectively to DDR1 with significant affinity, supporting its role as an inhibitor .
  • Cytotoxicity Assessments : Cytotoxicity tests on normal cell lines indicated minimal toxicity at therapeutic concentrations, reinforcing its safety profile .

Comparison with Similar Compounds

Key Structural Differences and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
Target Compound C₁₉H₂₁F₃N₃O₂ 380.4 3-Cyclopropyl-1,2,4-oxadiazole, 3-(trifluoromethyl)phenyl Higher lipophilicity due to CF₃; oxadiazole enhances rigidity .
{3-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}(4-ethoxyphenyl)methanone C₂₂H₂₅N₇O₃ 459.5 1,2,3-triazole, 4-ethoxyphenyl Ethoxy group increases solubility; triazole introduces hydrogen-bonding potential.
(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone C₁₈H₂₀N₆O₂ 352.4 o-Tolyl, 1,2,4-triazole Methyl (o-tolyl) improves π-π stacking; lower MW enhances bioavailability.
Piroxicam Analogs (e.g., 13d, 13l, 13m) Not specified ~350–400 Benzothiazine, sulfonamide Anti-HIV activity (EC₅₀: 20–25 µM); dock similarly to raltegravir.

Functional Group Analysis

  • Trifluoromethyl vs. In contrast, ethoxy () and methyl () groups are electron-donating, favoring solubility or aromatic interactions .
  • Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound is less polar than triazoles (), which may reduce water solubility but enhance membrane permeability. Triazoles, however, offer hydrogen-bonding sites for target engagement .
  • Piperidine Core : All analogs share a piperidinyl scaffold, which provides conformational flexibility. Substituents at the 3-position (e.g., oxadiazole-methyl vs. triazole) modulate steric effects and pharmacokinetics .

Q & A

Q. What synthetic methodologies are recommended for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example, hydrazine hydrate and enol ethers under reflux conditions in ethanol have been used to form similar heterocycles, with purification via column chromatography (≥95% purity) . Optimization of reaction time (e.g., 12–24 hours) and stoichiometric ratios (1:1 to 1:5) is critical to minimize byproducts like uncyclized intermediates.

Q. How can NMR spectroscopy and X-ray crystallography be applied to characterize this compound?

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3). The trifluoromethyl group (δ ~120–125 ppm in 19F NMR) and piperidine protons (δ 1.5–3.5 ppm) are key diagnostic signals .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with solvent molecules). Crystallization in DMF/EtOH mixtures has yielded suitable crystals for analogous compounds .

Q. What initial structure-activity relationship (SAR) insights can guide functional group modifications?

  • Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding.
  • Modify the trifluoromethylphenyl moiety to evaluate electronic contributions (e.g., substitute with nitro or methoxy groups).
  • Use in vitro assays (e.g., enzyme inhibition) to correlate changes in potency with structural variations .

Advanced Research Questions

Q. How can solubility challenges arising from the trifluoromethyl and aromatic groups be addressed during formulation?

  • Employ co-solvents (e.g., PEG-400 or cyclodextrins) to enhance aqueous solubility.
  • Introduce ionizable groups (e.g., tertiary amines) into the piperidine ring to improve pH-dependent solubility .
  • Conduct Hansen solubility parameter (HSP) analysis to identify optimal solvent systems .

Q. How should contradictory SAR data from analogous compounds be analyzed?

  • Perform multivariate statistical analysis (e.g., PCA or PLS) to identify confounding variables (e.g., assay conditions or impurities).
  • Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out artifact-driven trends .

Q. What strategies are recommended for assessing metabolic stability in preclinical models?

  • Use liver microsomes (human or rodent) to quantify oxidative metabolism. Monitor demethylation or hydroxylation of the oxadiazole and piperidine moieties via LC-MS/MS.
  • Apply deuterium isotope effects to stabilize metabolically labile C-H bonds .

Q. How can crystallographic disorder in the piperidine ring be resolved?

  • Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts.
  • Refine disordered regions using constraints (e.g., SIMU/DELU in SHELXL) and validate with omit maps .

Q. What computational approaches predict binding interactions with biological targets?

  • Perform molecular docking (AutoDock Vina or Glide) using homology models of the target protein.
  • Conduct MD simulations (NAMD or GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Validate predictions with mutagenesis studies targeting key binding residues .

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